molecular formula C11H14F2N2 B14857685 2-(3,4-Difluoro-benzyl)-piperazine

2-(3,4-Difluoro-benzyl)-piperazine

Cat. No.: B14857685
M. Wt: 212.24 g/mol
InChI Key: BIXQXINEGBIAOR-UHFFFAOYSA-N
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Description

2-(3,4-Difluoro-benzyl)-piperazine is a substituted piperazine derivative featuring a benzyl group with fluorine atoms at the 3- and 4-positions of the aromatic ring. The electron-withdrawing fluorine substituents enhance metabolic stability and influence binding affinity through electronic and steric effects, making it a valuable scaffold for drug discovery .

Properties

Molecular Formula

C11H14F2N2

Molecular Weight

212.24 g/mol

IUPAC Name

2-[(3,4-difluorophenyl)methyl]piperazine

InChI

InChI=1S/C11H14F2N2/c12-10-2-1-8(6-11(10)13)5-9-7-14-3-4-15-9/h1-2,6,9,14-15H,3-5,7H2

InChI Key

BIXQXINEGBIAOR-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC2=CC(=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Direct N-Alkylation Using Benzyl Halides

The most straightforward method involves the alkylation of piperazine with 3,4-difluorobenzyl chloride or bromide. Piperazine, a diamine, undergoes mono- or dialkylation depending on stoichiometry and reaction conditions.

Procedure :
A solution of piperazine (1.0 equiv) in 1,2-dichloroethane is treated with 3,4-difluorobenzyl chloride (1.1 equiv) in the presence of triethylamine (2.0 equiv) as a base. The mixture is stirred at room temperature for 12–24 hours, followed by aqueous workup and extraction with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure.

Optimization :

  • Solvent Selection : Aprotic solvents like 1,2-dichloroethane or dichloromethane minimize side reactions.
  • Stoichiometry : A slight excess of benzyl halide (1.1 equiv) ensures monoalkylation while avoiding dialkylation.
  • Base : Triethylamine or potassium carbonate effectively scavenge HCl, preventing protonation of piperazine.

Yield : Typical yields range from 45% to 60%, with dialkylated byproducts forming if excess benzyl halide is used.

Phase-Transfer Catalysis for Enhanced Reactivity

Phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) accelerate alkylation in biphasic systems.

Procedure :
Piperazine and 3,4-difluorobenzyl bromide are dissolved in a water-dichloromethane mixture with TBAB (0.1 equiv). The reaction proceeds at 40°C for 6 hours, achieving higher conversion rates due to improved interfacial contact.

Advantages :

  • Reduced reaction time (6 hours vs. 24 hours).
  • Higher selectivity for monoalkylation (70% yield).

Reductive Amination of 3,4-Difluorobenzaldehyde with Piperazine

Reductive amination offers an alternative route, circumventing the need for benzyl halides.

Two-Step Process: Imine Formation and Reduction

Step 1 – Imine Formation :
3,4-Difluorobenzaldehyde (1.0 equiv) reacts with piperazine (1.2 equiv) in ethanol at reflux for 4 hours, forming the corresponding imine intermediate.

Step 2 – Reduction :
The imine is reduced using sodium triacetoxyborohydride (1.5 equiv) in dichloromethane at 0°C to room temperature. The reaction is quenched with saturated sodium bicarbonate, and the product is extracted into ethyl acetate.

Yield : 65–75%, with minimal dialkylation due to controlled aldehyde stoichiometry.

One-Pot Reductive Amination

Combining imine formation and reduction in a single pot improves efficiency.

Procedure :
A mixture of 3,4-difluorobenzaldehyde, piperazine, and sodium triacetoxyborohydride in methanol is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is purified via silica gel chromatography (ethyl acetate/petroleum ether, 1:1).

Advantages :

  • Simplified workflow.
  • Comparable yield (70%) to the two-step method.

Multi-Step Synthesis from Protected Piperazine Intermediates

Boc-Protected Piperazine Route

Step 1 – Protection :
Piperazine is protected as its Boc derivative using di-tert-butyl dicarbonate in tetrahydrofuran.

Step 2 – Alkylation :
Boc-piperazine reacts with 3,4-difluorobenzyl bromide in the presence of potassium carbonate, yielding N-Boc-2-(3,4-difluoro-benzyl)-piperazine.

Step 3 – Deprotection :
Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, affording the final product.

Yield : 48–55% over three steps, with purification by column chromatography.

Benzyl Chloride Synthesis via Thionyl Chloride

Step 1 – Acid Chloride Formation :
3,4-Difluorobenzoic acid is converted to its acid chloride using thionyl chloride at 60°C for 5 hours.

Step 2 – Coupling with Piperazine :
The acid chloride reacts with piperazine in ethanol under reflux, followed by TFA-mediated deprotection.

Yield : 50–58%, with challenges in controlling overalkylation.

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Key Advantages Limitations
Direct Alkylation 45–60% 12–24 hours Simple setup, readily available reagents Dialkylation byproducts
Reductive Amination 65–75% 24 hours High selectivity, no halide intermediates Requires stoichiometric reducing agents
Boc-Protected Route 48–55% 18–36 hours Prevents overalkylation Multi-step, costly protecting groups
Acid Chloride Coupling 50–58% 20 hours Scalable for large batches Harsh conditions (SOCl2, TFA)

Chemical Reactions Analysis

Types of Reactions

®-2-(3,4-Difluoro-benzyl)-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of difluorobenzyl alcohols or ketones.

    Reduction: Formation of difluorobenzylamines.

    Substitution: Formation of substituted benzylpiperazines with various functional groups.

Scientific Research Applications

®-2-(3,4-Difluoro-benzyl)-piperazine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(3,4-Difluoro-benzyl)-piperazine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Receptor Binding Affinities

Piperazine derivatives are widely studied for their pharmacological properties. Below is a comparison of 2-(3,4-difluoro-benzyl)-piperazine with structurally related compounds, focusing on receptor binding, selectivity, and substituent effects.

Compound Substituents on Benzyl/Piperazine Target Receptor Binding Affinity (Ki) Selectivity Ratio (D2/D3) Key Findings
This compound 3,4-difluorobenzyl hA2AAR, D2/D3 Not reported Not reported Hypothesized enhanced metabolic stability and selectivity due to fluorine atoms .
1-(4-Fluorobenzyl)piperazine (pFBP) 4-fluorobenzyl Designer drugs (CNS) N/A N/A Acts as a psychostimulant with lower potency than amphetamines; structural similarity suggests potential CNS activity .
Aripiprazole derivatives 2-OCH3 or 2-OCH2CH2F on piperazine D2/D3 receptors 0.07–0.26 nM (D2) 39- to 60-fold (D2/D3) Fluorine-containing substituents improve D2 selectivity over D3 receptors .
Compound 3 (hA2AAR study) Benzyl-piperazine hA2AAR 58 nM N/A Piperazine linker (vs. piperidine) enhances hA2AAR binding by ~10-fold .
PMS 847 (Antidiabetic agent) Diisopropyl-piperazine PDHK IC50 = 16 nM N/A Bulky alkyl groups enhance enzyme inhibition and glucose tolerance .

Substituent Effects on Pharmacological Activity

  • Fluorine Substitution :

    • Electron-withdrawing effects : Fluorine atoms at the 3- and 4-positions of the benzyl group likely improve metabolic stability and modulate receptor interactions via steric and electronic effects. For example, in COVID-19 PLpro inhibitors, 4-methylpiperazine derivatives showed higher activity than 2- or 3-methyl analogues, highlighting positional sensitivity .
    • Toxicity considerations : Piperazine designer drugs like pFBP and TFMPP (3-trifluoromethylphenylpiperazine) exhibit neurotoxic risks, suggesting fluorine substitution patterns may influence safety profiles .
  • Benzyl vs. Phenylpiperazines :

    • Benzyl-piperazines (e.g., This compound ) generally exhibit higher receptor affinity than phenylpiperazines (e.g., mCPP) due to improved lipophilicity and spatial orientation .
  • Chain Length and Bulky Groups :

    • In hA2AAR studies, phenylethyl or para-substituted groups on piperazine reduced binding affinity compared to benzyl or phenyl groups, indicating steric hindrance limits activity . Conversely, diisopropyl groups in PMS 847 enhanced antidiabetic efficacy by optimizing steric interactions with PDHK .

Selectivity and Mechanism of Action

  • Dopamine Receptor Selectivity :
    • Aripiprazole derivatives with fluorine-containing substituents (e.g., 2-OCH2CH2F) achieved >50-fold selectivity for D2 over D3 receptors, suggesting that This compound may similarly target D2 receptors with high specificity .
  • Serotonin Receptor Interactions :
    • Piperazine derivatives like 1-(1-naphthyl)piperazine show negligible blood pressure effects despite high 5HT2 receptor affinity, underscoring the complexity of selectivity in vivo .

Metabolic and Environmental Stability

  • Oxidative Degradation: The piperazine moiety is susceptible to MnO2-mediated oxidation, leading to dealkylation or hydroxylation. Fluorine substituents may slow degradation compared to non-fluorinated analogues (e.g., BZP) .

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